

A Technical Guide to the Spectroscopic Data of Di-tert-butyl Carbonate

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Compound of Interest

Compound Name: Di-tert-butyl carbonate

Cat. No.: B1336614

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This guide provides an in-depth analysis of the spectroscopic data for **Di-tert-butyl carbonate** (Boc Anhydride), a crucial reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The following sections detail its ^1H NMR, ^{13}C NMR, and IR spectral properties, along with the experimental protocols for data acquisition, aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **Di-tert-butyl carbonate**, due to its symmetrical structure, the NMR spectra are relatively simple.

The ^1H NMR spectrum of **Di-tert-butyl carbonate** is characterized by a single sharp singlet, arising from the 18 chemically equivalent protons of the two tert-butyl groups.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.48 ppm	Singlet	18H	$(\text{CH}_3)_3\text{C}$

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

The ^{13}C NMR spectrum of **Di-tert-butyl carbonate** displays three distinct signals corresponding to the different carbon environments in the molecule.

Chemical Shift (δ)	Assignment
~147.2 ppm	C=O (Carbonyl)
~84.2 ppm	(CH ₃) ₃ C
~27.6 ppm	CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of **Di-tert-butyl carbonate** is dominated by strong absorbances corresponding to the carbonyl and C-O bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980 cm ⁻¹	Medium-Strong	C-H stretch (sp ³ aliphatic)
~1810 cm ⁻¹	Strong	C=O stretch (anhydride, symmetric)
~1765 cm ⁻¹	Strong	C=O stretch (anhydride, asymmetric) [1]
~1370 cm ⁻¹	Medium	C-H bend (tert-butyl)
~1260 cm ⁻¹	Strong	C-O stretch
~1160 cm ⁻¹	Strong	C-O stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for **Di-tert-butyl carbonate**.

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Di-tert-butyl carbonate** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - ^1H NMR:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard pulse sequence (e.g., a single 90° pulse).
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Set the relaxation delay to at least 1-2 seconds.
 - ^{13}C NMR:
 - Switch the probe to the ^{13}C frequency.
 - Use a proton-decoupled pulse sequence.

- Set a wider spectral width (e.g., 0 to 220 ppm).
- Acquire a larger number of scans (several hundred to thousands) due to the low natural abundance of ^{13}C .
- A relaxation delay of 2 seconds is generally sufficient.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.

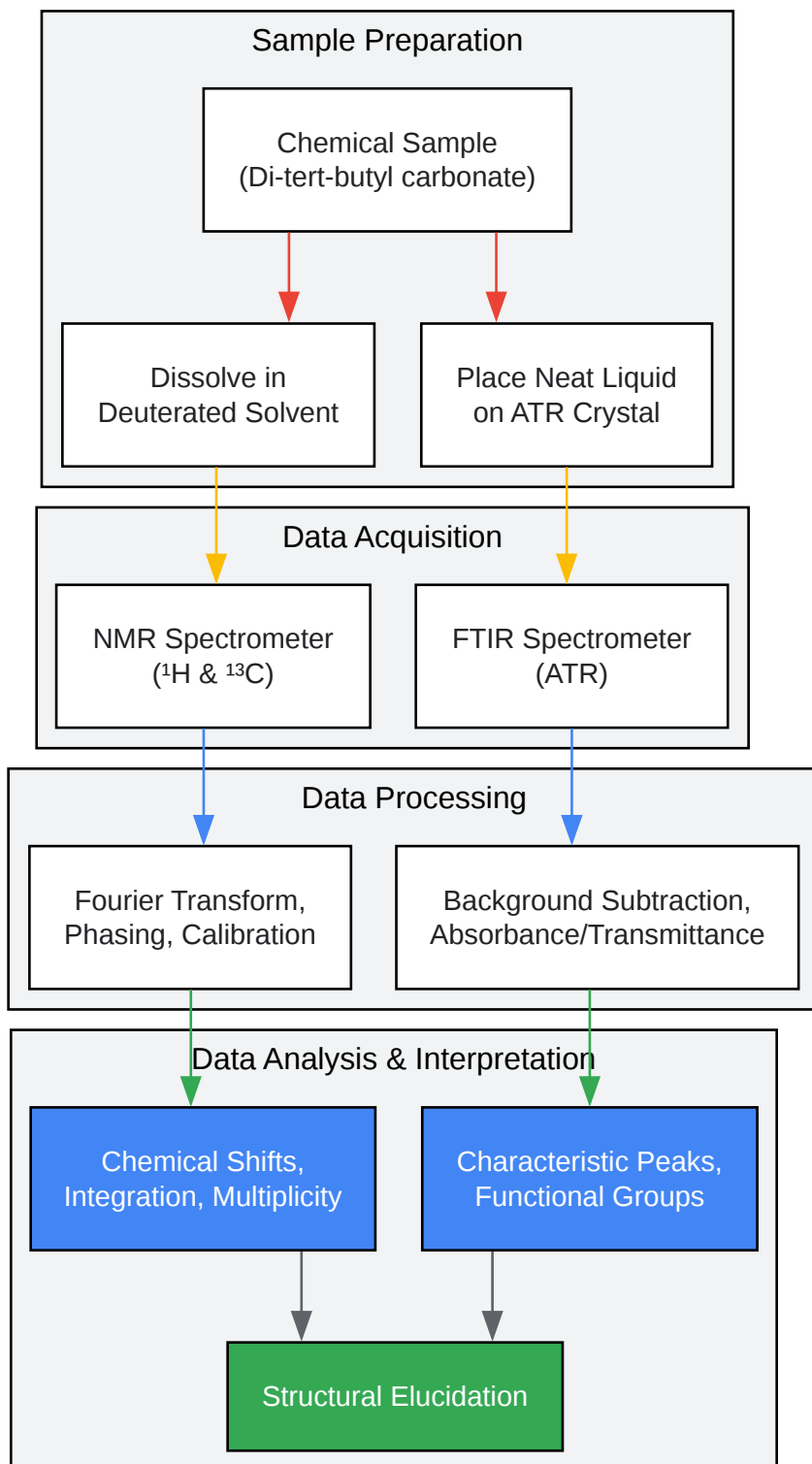
- Instrument and Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - As **Di-tert-butyl carbonate** has a melting point around 22-24 °C, ensure it is in a liquid state. If it is solid, it can be gently warmed or a small amount can be allowed to melt at room temperature.
- Background Spectrum Acquisition:
 - With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric gases (e.g., CO_2 , H_2O).
- Sample Spectrum Acquisition:

- Place a small drop of liquid **Di-tert-butyl carbonate** onto the center of the ATR crystal.
- If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .
- Data Processing and Cleaning:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - After the measurement, clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent to remove all traces of the sample.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **Di-tert-butyl carbonate**.

General Spectroscopic Analysis Workflow

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General workflow for spectroscopic analysis.

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References

- 1. researchgate.net [researchgate.net]
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